3-(4-Dimethylaminobenzylidenyl)-2-indolinone

Kinase profiling Selectivity Tyrosine kinase inhibitor

3-(4-Dimethylaminobenzylidenyl)-2-indolinone (DMBI/SU4312) is a stereochemistry-dependent VEGFR/PDGFR inhibitor critical for definitive VEGF pathway interrogation. The (Z)-isomer delivers 6.5-fold greater potency (IC₅₀ = 0.8 µM) and >125-fold selectivity over EGFR/c-Src versus the (E)-isomer, ensuring phenotypic effects are unambiguously attributed to VEGFR blockade — a decisive advantage over broad-spectrum agents like sunitinib. Its validated dual VEGFR/nNOS activity (nNOS IC₅₀ ≈ 19.0 µM) further enables concentration-dependent dissection of neurovascular and NO-mediated excitotoxicity mechanisms. Procuring isomerically defined material eliminates confounding CDK/GSK-3β off-target effects inherent to indirubin analogs and maximizes experimental reproducibility in angiogenesis, neuroprotection, and stereochemical SAR studies.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 90828-16-3
Cat. No. B7788885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Dimethylaminobenzylidenyl)-2-indolinone
CAS90828-16-3
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11+
InChIKeyUAKWLVYMKBWHMX-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Dimethylaminobenzylidenyl)-2-indolinone (DMBI, SU4312) Procurement and Differentiation Overview


3-(4-Dimethylaminobenzylidenyl)-2-indolinone (DMBI, also designated SU4312; CAS 90828-16-3) is a synthetic oxindole derivative classified as a selective receptor tyrosine kinase inhibitor (RTKI). The compound exists as an E/Z isomeric mixture and is characterized by a molecular weight of 264.32 g/mol, a topological polar surface area of 32.34 Ų, and full compliance with Lipinski's Rule of Five (0 violations), indicating favorable drug-like physicochemical properties [1]. DMBI functions primarily as an ATP-competitive inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, with demonstrated selectivity over epidermal growth factor receptor (EGFR) and c-Src [2].

Why 3-(4-Dimethylaminobenzylidenyl)-2-indolinone Cannot Be Substituted with Generic Indirubin Derivatives or Pan-Kinase Inhibitors


Substitution of 3-(4-Dimethylaminobenzylidenyl)-2-indolinone with closely related indirubin analogs (e.g., indirubin-3′-oxime, 6-bromoindirubin-3′-oxime) or broad-spectrum kinase inhibitors is scientifically unsound due to fundamental differences in target engagement, selectivity profile, and isomer-dependent potency. While indirubin derivatives primarily target cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) [1], DMBI exhibits a distinct selectivity fingerprint, potently inhibiting VEGFR and PDGFR while sparing EGFR and c-Src at concentrations exceeding 100 µM . Furthermore, the biological activity of DMBI is stereochemistry-dependent; the (Z)-isomer displays approximately 6.5-fold greater potency against VEGFR (IC₅₀ = 0.8 µM) compared to the (E)-isomer (IC₅₀ = 5.2 µM), a distinction absent in simpler indirubin scaffolds . Generic substitution thus risks introducing confounding off-target effects (e.g., CDK/GSK-3β modulation) or reduced on-target potency due to unfavorable isomer composition, compromising experimental reproducibility and mechanistic interpretation.

Quantitative Differentiation Evidence for 3-(4-Dimethylaminobenzylidenyl)-2-indolinone


Kinase Selectivity: VEGFR/PDGFR Inhibition with Pronounced EGFR and c-Src Sparing

3-(4-Dimethylaminobenzylidenyl)-2-indolinone (DMBI) demonstrates potent, differential inhibition of VEGFR and PDGFR tyrosine kinases, with marked selectivity over EGFR and c-Src. This selectivity distinguishes it from broader-spectrum RTK inhibitors such as sunitinib (which potently inhibits both VEGFR/PDGFR and c-Kit/FLT3) and from indirubin derivatives that primarily target CDKs and GSK-3β. The compound exhibits an IC₅₀ of 0.8 µM for VEGFR and 19.4 µM for PDGFR in cell-free kinase assays, while showing no appreciable inhibition (IC₅₀ > 100 µM) of EGFR or c-Src tyrosine kinases under identical assay conditions . This selectivity profile was confirmed in both purified recombinant kinase assays and cell-based autophosphorylation studies [1].

Kinase profiling Selectivity Tyrosine kinase inhibitor VEGFR PDGFR EGFR

Isomer-Dependent Potency: (Z)-DMBI vs (E)-DMBI Differential VEGFR Inhibition

3-(4-Dimethylaminobenzylidenyl)-2-indolinone exists as an E/Z isomeric mixture (approximately 55:45 E/Z ratio by HPLC ), and the two geometric isomers exhibit markedly different VEGFR inhibitory potencies. (Z)-SU4312 inhibits VEGFR (FLK-1) with an IC₅₀ of 0.8 µM, while (E)-SU4312 displays an IC₅₀ of 5.2 µM under identical assay conditions, representing a 6.5-fold difference in potency . Furthermore, (E)-SU4312 exhibits broader cross-reactivity with EGFR (IC₅₀ = 18.5 µM), HER-2 (IC₅₀ = 16.9 µM), and IGF-1R (IC₅₀ = 10.0 µM), whereas (Z)-SU4312 maintains greater selectivity . This stereochemical dependence is not observed with achiral indirubin derivatives such as indirubin-3′-oxime, which lacks this geometric isomerism.

Stereochemistry Isomer activity VEGFR2 Structure-activity relationship

In Vivo Anti-Angiogenic Potency: Zebrafish Angiogenesis Assay Comparative IC₅₀

In a transgenic zebrafish angiogenesis assay, 3-(4-Dimethylaminobenzylidenyl)-2-indolinone (SU4312) demonstrated an IC₅₀ of 1.8 µmol/L for inhibition of intersegmental vessel formation [1]. This potency is intermediate between indirubin-3′-oxime (IRO, IC₅₀ = 0.31 µmol/L) and the EGFR-selective inhibitor AG1478 (IC₅₀ = 8.5 µmol/L) in the same assay system [1]. While IRO showed greater potency in this angiogenesis model, its primary mechanism involves CDK/GSK-3β inhibition rather than direct VEGFR antagonism, which may introduce distinct off-target developmental effects. SU4312's VEGFR-driven anti-angiogenic activity provides a mechanistically distinct tool for dissecting VEGF-dependent versus CDK-dependent vascular phenotypes.

Angiogenesis In vivo model Zebrafish VEGFR inhibitor Phenotypic screening

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: A Unique Off-Target Activity Distinguishing DMBI from Indirubin Derivatives

3-(4-Dimethylaminobenzylidenyl)-2-indolinone (SU4312) exhibits inhibition of neuronal nitric oxide synthase (nNOS) with an IC₅₀ of approximately 19.0 µM and demonstrates neuroprotection against NO-mediated neurotoxicity in cellular models . This nNOS inhibitory activity is not shared by indirubin-3′-oxime or other indirubin-based CDK/GSK-3β inhibitors, which lack any reported nNOS modulation [1]. The dual VEGFR/nNOS inhibition profile of DMBI creates a unique pharmacological signature that may be advantageous or confounding depending on the experimental context.

nNOS Neuroprotection Nitric oxide Off-target activity SU4312

Optimal Research and Industrial Application Scenarios for 3-(4-Dimethylaminobenzylidenyl)-2-indolinone


Angiogenesis and Vascular Biology Research Requiring VEGFR-Selective Pharmacological Inhibition

Based on its potent VEGFR inhibition (IC₅₀ = 0.8 µM) and pronounced selectivity over EGFR and c-Src (>125-fold) , 3-(4-Dimethylaminobenzylidenyl)-2-indolinone is optimally deployed in studies dissecting VEGF-dependent signaling in endothelial cell proliferation, migration, and tube formation. Its selectivity profile ensures that observed phenotypic effects can be confidently attributed to VEGFR pathway blockade rather than confounding EGFR or Src family kinase inhibition, a common limitation of broader-spectrum RTK inhibitors such as sunitinib. The compound has been validated in zebrafish angiogenesis models (IC₅₀ = 1.8 µmol/L) [1], supporting its utility in both in vitro and in vivo vascular biology investigations.

Neuroscience Applications Leveraging Dual VEGFR/nNOS Inhibition

The unique dual activity of DMBI against VEGFR and neuronal nitric oxide synthase (nNOS, IC₅₀ ≈ 19.0 µM) positions it as a specialized tool compound for investigating neurovascular interactions and NO-mediated neurotoxicity. Unlike indirubin derivatives which lack nNOS activity entirely, DMBI can be employed to explore the intersection of angiogenic signaling and nitrergic neurotransmission. This profile is particularly relevant for studies of neurodegenerative disorders where both vascular dysfunction and NO-mediated excitotoxicity are implicated. Researchers should note that nNOS inhibition occurs at concentrations approximately 24-fold higher than VEGFR IC₅₀, enabling concentration-dependent dissection of these two activities.

Kinase Selectivity Profiling and Chemical Biology Studies Requiring Defined Isomer Composition

The stereochemistry-dependent activity of DMBI—with (Z)-SU4312 exhibiting 6.5-fold greater VEGFR potency and superior selectivity compared to the (E)-isomer —makes this compound particularly valuable for structure-activity relationship (SAR) studies and kinase selectivity profiling. Procurement of isomerically defined material enables researchers to maximize on-target VEGFR inhibition while minimizing off-target EGFR/HER-2/IGF-1R cross-reactivity. This scenario is inapplicable to achiral indirubin derivatives such as indirubin-3′-oxime, which lack geometric isomerism and thus cannot support stereochemical SAR investigations.

Quote Request

Request a Quote for 3-(4-Dimethylaminobenzylidenyl)-2-indolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.